4-amino-N-(tert-butyl)benzamide

Catalog No.
S676889
CAS No.
93483-71-7
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-(tert-butyl)benzamide

CAS Number

93483-71-7

Product Name

4-amino-N-(tert-butyl)benzamide

IUPAC Name

4-amino-N-tert-butylbenzamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

IBSCJDKXUQIEPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N

Chemical Intermediate:

4-amino-N-(tert-butyl)benzamide is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals [, , ]. Its structure features an amide bond formed between the carbonyl group of a benzoic acid and the amino group of a tert-butyl amine. This functional group combination allows for further chemical modifications, making it a versatile building block for more complex molecules.

Synthesis of Pharmaceuticals:

One documented application of 4-amino-N-(tert-butyl)benzamide involves its role in the synthesis of 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, a key intermediate in the production of certain pharmaceuticals []. This conversion involves the reaction of 4-amino-N-(tert-butyl)benzamide with a chloromethylating agent, typically under acidic or heated conditions.

Alternative Synthetic Routes:

While the synthesis of 4-amino-N-(tert-butyl)benzamide from 4-aminobenzoyl chloride and tert-butanol is a common method, alternative routes exist. One alternative involves the condensation reaction of 4-aminobenzaldehyde and hydrazine in the presence of chloroform and hydrochloric acid []. This approach demonstrates the versatility of synthetic pathways for this molecule.

4-amino-N-(tert-butyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of approximately 192.26 g/mol. Its structure features an amide bond formed between the carbonyl group of a benzoic acid derivative and the amino group of a tert-butyl amine. This compound is characterized by the presence of an amino group (-NH₂) and a tert-butyl group (-C(CH₃)₃), which contribute to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals .

4-amino-N-(tert-butyl)benzamide doesn't have a known biological function or mechanism of action itself. As a chemical intermediate, it's not intended for biological applications [].

  • Safety information on 4-amino-N-(tert-butyl)benzamide is limited. Due to the presence of an amide group, it's advisable to handle the compound with standard laboratory precautions for organic chemicals, including wearing gloves and working in a fume hood [].
, primarily due to its functional groups:

  • Chloromethylation: This reaction involves treating 4-amino-N-(tert-butyl)benzamide with chloromethylating agents, leading to the formation of 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, which serves as an important intermediate for further synthetic transformations.
  • Condensation Reactions: The compound can participate in condensation reactions with various electrophiles, allowing for the synthesis of more complex molecules .

The balanced equation for one synthesis route is:

C6H5 COCl+ CH3)3COHC6H5 CON CH3)3+HCl\text{C}_6\text{H}_5\text{ COCl}+\text{ CH}_3)_3\text{COH}\rightarrow \text{C}_6\text{H}_5\text{ CON CH}_3)_3+\text{HCl}

This reaction illustrates the formation of 4-amino-N-(tert-butyl)benzamide from 4-aminobenzoyl chloride and tert-butanol.

Several methods have been developed for synthesizing 4-amino-N-(tert-butyl)benzamide:

  • From 4-Aminobenzoyl Chloride: A common synthesis method involves reacting 4-aminobenzoyl chloride with tert-butanol under acidic conditions to yield 4-amino-N-(tert-butyl)benzamide.
  • Condensation Reaction: Another method includes the condensation of 4-aminobenzaldehyde with hydrazine in the presence of chloroform and hydrochloric acid, showcasing the versatility of synthetic approaches for this compound .
  • Oxidative Amidation: This method involves the oxidative amidation of alcohols, providing an alternative pathway to synthesize N-tert-butyl amides, including 4-amino-N-(tert-butyl)benzamide .

4-amino-N-(tert-butyl)benzamide serves primarily as a chemical intermediate in pharmaceutical synthesis. Its unique structure allows it to be utilized in creating various derivatives that could have therapeutic potential. Specific applications include:

  • Synthesis of pharmaceuticals where it acts as a precursor or intermediate.
  • Potential use in drug formulation due to its chemical properties that may enhance drug stability or bioavailability .

Interaction studies involving 4-amino-N-(tert-butyl)benzamide are essential for understanding its pharmacological potential. While detailed interaction studies are scarce, compounds with similar structural features are often evaluated for their binding affinity to biological targets such as enzymes or receptors. Future research could focus on:

  • Evaluating its interactions with specific proteins or enzymes.
  • Investigating its pharmacokinetics and pharmacodynamics to assess therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 4-amino-N-(tert-butyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-tert-Butyl-4-nitrobenzamideContains a nitro group instead of aminoExhibits different reactivity due to nitro group
4-Amino-N-isopropylbenzamideIsopropyl group instead of tert-butylMay show distinct biological activity
N,N-Dimethyl-4-aminobenzamideDimethyl substitution at nitrogenAltered steric hindrance affecting reactivity

Each compound's unique substituents influence its chemical behavior and biological activity, highlighting the significance of structural variations in medicinal chemistry.

XLogP3

1.5

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93483-71-7

Wikipedia

4-amino-N-(tert-butyl)benzamide

Dates

Modify: 2023-08-15

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